6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide
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Overview
Description
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide is a heterocyclic compound that features a trifluoromethyl group attached to a thiazolo-pyridine core
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a serine protease that plays a key role in tissue remodeling, wound healing, and cancer metastasis .
Mode of Action
Based on its structural similarity to other thiazolo[4,5-b]pyridines, it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, in general, have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole moieties. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiazole ring or the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of the trifluoromethyl group make it useful in the development of advanced materials with specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the trifluoromethyl group.
Thiazolo[5,4-b]pyridine: Another analog with a different arrangement of the thiazole and pyridine rings.
Trifluoromethylpyridine: A simpler compound with only the trifluoromethyl group attached to a pyridine ring.
Uniqueness
The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S.BrH/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4;/h1-2H,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUDYPBGQGKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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